REACTION_CXSMILES
|
[O-]CC.[Na+].[OH:5][C:6](=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-:19])=[O:18])[CH:12]=1)[C:7]([OH:9])=[O:8].[BH4-].[Na+].O>CO.CCCCCCC.C(OCC)(=O)C>[OH:5][CH:6]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-:19])=[O:18])[CH:12]=1)[C:7]([OH:9])=[O:8] |f:0.1,3.4|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
2-hydroxy-3-(3-nitrophenyl)acrylic acid
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)=CC1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
131 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 5-10° C. for 30 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a clear, pale yellow solution
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
destroy any excess NaBH4
|
Type
|
CUSTOM
|
Details
|
The methanol was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a solid residue, which
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)CC1=CC(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |